3,6-Dichloroisoquinoline-4-carbonitrile
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Overview
Description
3,6-Dichloroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C₁₀H₄Cl₂N₂ and a molecular weight of 223.06 g/mol . This compound is primarily used in research and development within the fields of chemistry and materials science.
Preparation Methods
The synthesis of 3,6-Dichloroisoquinoline-4-carbonitrile involves several steps. One common method includes the reaction of isoquinoline derivatives with chlorinating agents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the chlorination process. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
3,6-Dichloroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Dichloroisoquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Researchers use it to study its effects on biological systems and its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3,6-Dichloroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,6-Dichloroisoquinoline-4-carbonitrile can be compared with other isoquinoline derivatives, such as:
3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile: Known for its solid-state fluorescence and mechanofluorochromic activities.
3,6-Dichloroisoquinoline: Similar in structure but lacks the carbonitrile group, leading to different chemical properties and applications.
Properties
Molecular Formula |
C10H4Cl2N2 |
---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
3,6-dichloroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-7-2-1-6-5-14-10(12)9(4-13)8(6)3-7/h1-3,5H |
InChI Key |
KSYOIYHJQDXRPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C(=C2C=C1Cl)C#N)Cl |
Origin of Product |
United States |
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